molecular formula C7H14BrNO B1663125 Propargylcholine (bromide) CAS No. 111755-76-1

Propargylcholine (bromide)

Cat. No.: B1663125
CAS No.: 111755-76-1
M. Wt: 208.1 g/mol
InChI Key: CDMUCZDUIQLBJB-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Propargylcholine is a choline analogue that can be incorporated into all classes of choline-containing phospholipids such as phosphatidylcholine and sphingomyelin . These phospholipids are major components of cellular membranes and play fundamental structural and regulatory roles in cell metabolism and signaling .

Mode of Action

Propargylcholine interacts with its targets by replacing the choline head group in phospholipids . The terminal alkyne of the propargylcholine phospholipids can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction allows for the visualization of choline phospholipids in cells with high sensitivity and spatial resolution .

Biochemical Pathways

The incorporation of propargylcholine into phospholipids affects the metabolism of these lipids. For instance, differences have been observed in the metabolism of phosphatidylcholine and its pendant, ether phosphatidylcholine . The propargylcholine phospholipids can be traced by TLC using fluorogenic reporter azides or by MS benefiting from a specific precursor ion in positive ion mode .

Result of Action

The incorporation of propargylcholine into phospholipids results in the labeling of these lipids, allowing them to be visualized in cells with high sensitivity and spatial resolution . This labeling can provide valuable insights into the cellular and molecular effects of propargylcholine’s action, such as changes in phospholipid metabolism .

Action Environment

It’s worth noting that certain reagents used in related processes, such as propargyl bromide and allenyl boronic acid, can raise environmental and safety concerns

Biochemical Analysis

Biochemical Properties

Propargylcholine can be used to label the major membrane lipid, phosphatidylcholine, and other choline phospholipids in plants . It interacts with various enzymes, proteins, and other biomolecules, and its incorporation is not detrimental to plant growth .

Cellular Effects

Propargylcholine influences cell function by being readily taken up by roots and incorporated into choline phospholipids . It affects cell signaling pathways, gene expression, and cellular metabolism by altering the composition of the cell membrane .

Molecular Mechanism

Propargylcholine exerts its effects at the molecular level by replacing the choline head group in the cellular lipidome . This results in specific labeling of choline phospholipids, allowing for visualization and study of these lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, propargylcholine is stable and its effects on cellular function can be observed over time . Its incorporation into choline phospholipids does not significantly impact the pool of choline plus choline-like phospholipids or other lipid species .

Metabolic Pathways

Propargylcholine is involved in the metabolic pathways of choline-containing phospholipids . It interacts with enzymes involved in these pathways, and its incorporation can be used to study changes in metabolic flux or metabolite levels .

Transport and Distribution

Propargylcholine is transported and distributed within cells and tissues through its incorporation into choline phospholipids . It does not appear to interact with specific transporters or binding proteins .

Subcellular Localization

Propargylcholine is localized within the cell based on its incorporation into choline phospholipids . It is found in cell membranes, including the tonoplast and the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the reaction of propargyl bromide with choline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of propargylcholine (bromide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through various techniques, such as recrystallization or chromatography, to achieve the desired purity levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargylcholine (bromide) is unique due to its ability to incorporate into choline-containing phospholipids and its utility in click chemistry reactions. This makes it a valuable tool for labeling and studying phospholipids with high sensitivity and spatial resolution .

Properties

IUPAC Name

2-hydroxyethyl-dimethyl-prop-2-ynylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMUCZDUIQLBJB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CC#C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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